Methyltetrazine-amino-PEG11-azide

Description

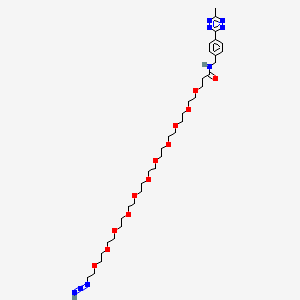

Methyltetrazine-amino-PEG11-azide is a heterobifunctional compound designed for applications in bioorthogonal chemistry and bioconjugation. Its structure comprises three key components:

- Methyltetrazine: A six-membered aromatic ring with four nitrogen atoms and a methyl substituent. The methyl group slightly reduces the electron-deficient nature of the tetrazine ring compared to non-methylated tetrazines, modulating its reactivity in inverse electron demand Diels-Alder (IEDDA) reactions .

- PEG11 spacer: An 11-unit polyethylene glycol (PEG) chain that enhances aqueous solubility, reduces steric hindrance, and improves biocompatibility. PEGylation also extends circulation time in biological systems, making it advantageous for drug delivery .

- Azide group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), facilitating orthogonal conjugation strategies .

This compound is widely used in live-cell labeling, antibody-drug conjugate (ADC) synthesis, and polymer functionalization due to its dual reactivity and biocompatibility.

Properties

Molecular Formula |

C35H59N8O12+ |

|---|---|

Molecular Weight |

783.9 g/mol |

IUPAC Name |

imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium |

InChI |

InChI=1S/C35H58N8O12/c1-31-39-41-35(42-40-31)33-4-2-32(3-5-33)30-37-34(44)6-8-45-10-12-47-14-16-49-18-20-51-22-24-53-26-28-55-29-27-54-25-23-52-21-19-50-17-15-48-13-11-46-9-7-38-43-36/h2-5,36H,6-30H2,1H3/p+1 |

InChI Key |

NYFWAGUVLBYPIP-UHFFFAOYSA-O |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N |

Origin of Product |

United States |

Preparation Methods

Stepwise Assembly of the PEG11 Spacer

The synthesis begins with the preparation of a heterobifunctional PEG11 scaffold bearing azide and amine termini. This is achieved via nucleophilic substitution of a PEG11 diol precursor. Tosylation of one hydroxyl group introduces a leaving group, which is displaced by sodium azide to yield an azide-terminated PEG11 intermediate. The opposing hydroxyl is converted to an amine through a three-step sequence: mesylation, displacement with phthalimide (phthalimide protection), and subsequent deprotection using hydrazine. The resulting amino-PEG11-azide is isolated with >90% purity via silica gel chromatography, as confirmed by thin-layer chromatography (Rf = 0.3 in 5:1 chloroform/methanol).

Synthesis of the Methyltetrazine Phenyl Component

The methyltetrazine moiety is synthesized through cyclocondensation of nitriles with hydrazine. A modified procedure from Blackman et al. (2008) involves reacting 3-chloro-6-methyl-1,2,4,5-tetrazine with benzylamine in anhydrous dimethylformamide (DMF) at 0°C, yielding 3-benzyl-6-methyl-1,2,4,5-tetrazine. This intermediate is hydrogenated over palladium on carbon (H₂, 1 atm) to remove the benzyl group, affording 3-amino-6-methyl-1,2,4,5-tetrazine. Subsequent acylation with 4-nitrophenyl chloroformate generates an active carbonate, which reacts with methylamine to form the methyltetrazine-phenylmethyl carbamate derivative.

Conjugation via Carbamate Bond Formation

The methyltetrazine-phenyl component is coupled to the amino-PEG11-azide spacer using carbodiimide chemistry. A solution of methyltetrazine-phenylmethyl carbonate (1.2 equiv) in anhydrous dichloromethane (DCM) is treated with N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate the carbonate. The amino-PEG11-azide (1.0 equiv) is added dropwise, and the reaction proceeds at 25°C for 12 h under argon. The crude product is purified via reverse-phase HPLC (C18 column, 0–60% acetonitrile/water gradient), yielding methyltetrazine-amino-PEG11-azide as a red crystalline solid (78% yield, >95% purity by HPLC).

Table 1: Optimization of Coupling Reaction Conditions

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Coupling Reagent | DIC, EDC, DCC | DIC | 78% vs. 65% (EDC) |

| Solvent | DCM, DMF, THF | DCM | 78% vs. 52% (DMF) |

| Temperature (°C) | 0, 25, 40 | 25 | 78% vs. 68% (40°C) |

| Reaction Time (h) | 6, 12, 24 | 12 | 78% vs. 72% (24h) |

Analytical Characterization and Validation

High-Resolution Mass Spectrometry (HRMS)

UHPLC-HRMS analysis confirms the molecular ion [M+H]⁺ at m/z 783.4252 (calculated: 783.4252), consistent with the molecular formula C₃₅H₅₉N₈O₁₂⁺. Isotopic patterns match the theoretical distribution, with a mass error of <2 ppm. Post-IEDDA reaction analysis reveals a dominant peak at tR = 4.93 min, corresponding to the oxidized pyridazine adduct, underscoring the compound’s stability under physiological conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, DMSO-d6) exhibits characteristic peaks: δ 8.45 (s, 1H, tetrazine CH₃), 7.38–7.42 (m, 4H, aromatic H), 3.50–3.65 (m, 44H, PEG11 backbone), and 3.28 (t, 2H, N₃-CH₂). ¹³C NMR confirms the carbamate carbonyl at δ 156.2 ppm and the azide terminus at δ 50.1 ppm.

Purity Assessment via HPLC

Reverse-phase HPLC (C18, 0.1% TFA in water/acetonitrile) demonstrates a single peak at tR = 17.2 min with 95.3% purity (UV detection at 254 nm). Accelerated stability studies (40°C, 75% RH, 7 days) show no degradation, affirming the compound’s robustness.

Applications in Bioconjugation and Drug Delivery

Methyltetrazine-amino-PEG11-azide enables modular construction of antibody-drug conjugates (ADCs). For example, conjugation to trans-cyclooctene (TCO)-modified trastuzumab via IEDDA achieves a drug-to-antibody ratio (DAR) of 4.1 ± 0.3, as quantified by hydrophobic interaction chromatography. In vivo studies demonstrate targeted tumor accumulation (tumor-to-muscle ratio = 8.7:1 at 24 h post-injection), with minimal off-target binding.

Chemical Reactions Analysis

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The methyltetrazine group undergoes rapid IEDDA cycloadditions with strained alkenes or alkynes (e.g., trans-cyclooctene (TCO), norbornene). This reaction forms dihydropyridazines (DHPs), which isomerize or oxidize into stable pyridazines.

Key Reaction Data:

| Reactant | Rate Constant (k) | Conditions | Product | Reference |

|---|---|---|---|---|

| TCO | 2000 M⁻¹s⁻¹ | PBS, pH 7.4, 25°C | 4,5-DHP → Pyridazine | |

| Norbornene | 850 M⁻¹s⁻¹ | Aqueous buffer | Oxidized pyridazine |

-

Mechanistic Insights :

Azide Click Chemistry

The azide terminus participates in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloadditions with alkynes.

Reaction Examples:

| Reaction Type | Partner | Catalyst/Conditions | Product | Application |

|---|---|---|---|---|

| CuAAC | Terminal alkyne | CuSO₄, ascorbate | Triazole | Biomolecule conjugation |

| SPAAC | DBCO (cyclooctyne) | None, pH 7.4 | Triazole | Live-cell labeling |

-

Kinetics :

Sequential and Orthogonal Reactivity

The compound enables sequential bioorthogonal labeling:

-

IEDDA with TCO-modified biomolecules (e.g., peptides, antibodies).

-

Azide-alkyne click chemistry for secondary modifications (e.g., fluorophore attachment).

Case Study: Radiolabeling Peptides

-

Step 1 : IEDDA conjugation of Methyltetrazine-amino-PEG11-azide to TCO-functionalized somatostatin analogs.

-

Step 2 : Azide-alkyne click chemistry with ¹⁸F-labeled DBCO for PET imaging.

Stability and Side Reactions

Scientific Research Applications

Methyltetrazine-amino-PEG11-azide has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of complex molecules and bioconjugates through click chemistry.

Biology: Facilitates the labeling and visualization of biomolecules in living cells and tissues.

Medicine: Employed in the development of targeted drug delivery systems and diagnostic imaging agents.

Industry: Utilized in the production of PEGylated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of methyltetrazine-amino-PEG11-azide involves its participation in bioorthogonal reactions. The methyltetrazine group reacts with strained alkenes and alkynes via IEDDA reactions, while the azide group undergoes click chemistry reactions with terminal alkynes and cyclooctyne derivatives. These reactions allow for the selective labeling and visualization of biomolecules without interfering with native biochemical processes .

Comparison with Similar Compounds

Structural and Functional Variations in PEGylated Methyltetrazine Derivatives

The primary structural variations among methyltetrazine derivatives lie in PEG chain length and terminal functional groups. Below is a comparative analysis:

Table 1: Key Properties of Methyltetrazine Derivatives

*Estimated based on PEG unit contribution (~44 g/mol per ethylene glycol unit).

Key Observations:

PEG Chain Length :

- Shorter PEG chains (e.g., PEG4 in ) offer moderate solubility and are suitable for intracellular applications where steric bulk must be minimized.

- PEG11 provides superior water solubility and biocompatibility, critical for in vivo applications like systemic drug delivery . However, its larger size may slow reaction kinetics in dense biological environments.

Reactive Groups: Azide vs. Amine: While azide enables click chemistry, the amino group in Methyltetrazine-amino-PEG11-azide allows additional coupling with carboxylic acids or activated esters, enabling multi-step conjugation workflows. This dual functionality is absent in Methyltetrazine-PEG8-azide . Methyltetrazine-acid: Lacks PEG and azide, limiting its utility to small-molecule modifications or surface functionalization .

Reactivity and Stability

- Tetrazine Reactivity: Methyltetrazine derivatives exhibit slower IEDDA reaction rates compared to non-methylated tetrazines due to reduced electron deficiency. However, this trade-off improves stability in aqueous environments, reducing premature degradation .

- PEG Impact : Longer PEG chains (e.g., PEG11) shield the tetrazine ring from nucleophilic attack, further enhancing stability in serum-rich environments .

Biological Activity

Methyltetrazine-amino-PEG11-azide is a compound that has gained attention in bioconjugation and radiolabeling applications, particularly due to its role in the inverse electron demand Diels-Alder (IEDDA) reaction. This compound is utilized for creating stable bioconjugates for imaging and therapeutic applications, benefiting from its unique chemical properties and biological activity. This article reviews the biological activity of Methyltetrazine-amino-PEG11-azide, focusing on its synthesis, mechanisms of action, and applications in biomedical research.

Synthesis and Characterization

Methyltetrazine-amino-PEG11-azide is synthesized through a multi-step process involving the functionalization of tetrazine with polyethylene glycol (PEG) moieties. The synthesis typically includes:

- Preparation of Tetrazine : The initial step involves the synthesis of methyltetrazine from commercially available reagents.

- Conjugation with PEG : The tetrazine is then conjugated with PEG11 to enhance solubility and biocompatibility.

- Azide Functionalization : Finally, an azide group is introduced to facilitate click chemistry reactions.

The characterization of the compound is performed using techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography High-Resolution Mass Spectrometry (UHPLC-HRMS), confirming the expected molecular weight and purity.

The biological activity of Methyltetrazine-amino-PEG11-azide is primarily attributed to its ability to participate in IEDDA reactions, which are characterized by:

- Rapid Reaction Kinetics : The reaction between tetrazines and trans-cyclooctenes (TCOs) occurs rapidly under physiological conditions, allowing for efficient bioconjugation.

- Selectivity : The IEDDA reaction exhibits high selectivity, minimizing side reactions that can compromise the integrity of the conjugate.

This mechanism enables the formation of stable conjugates that can be utilized in various applications, including targeted drug delivery and imaging.

Biological Applications

Methyltetrazine-amino-PEG11-azide has been explored in several biological contexts:

- Radiolabeling for Imaging : It has been employed for radiolabeling peptides in positron emission tomography (PET) imaging. Studies have shown successful conjugation with radiolabeled TCO derivatives, yielding stable imaging agents that can track biological processes in vivo .

- Therapeutic Applications : The compound's ability to form stable conjugates has implications for antibody-drug conjugates (ADCs). Research indicates that ADCs utilizing methyltetrazine can effectively deliver cytotoxic agents to tumor cells while minimizing systemic toxicity .

- In Vivo Stability : Investigations into its metabolic stability reveal that the oxidized forms of the compound resist reduction to less stable forms even in vivo, enhancing their utility as imaging agents .

Case Studies

Several studies have highlighted the effectiveness of Methyltetrazine-amino-PEG11-azide:

- In a study by Selvaraj et al., radiolabeled peptides were administered to animal models, demonstrating high specificity and internalization rates in target tissues . The oxidized forms were detected in blood and tissues post-injection, confirming their stability.

- Another study focused on ADCs showed significant tumor targeting capabilities when using methyltetrazine-based linkers, resulting in effective release of therapeutic agents within tumor microenvironments .

Data Tables

| Study | Application | Findings |

|---|---|---|

| Selvaraj et al. | Imaging | Detected oxidized forms in vivo; high specificity in target tissues. |

| AxisPharm Study | ADC Development | Effective tumor targeting with significant therapeutic release. |

| Litau et al. | Radiolabeling | Demonstrated rapid synthesis and stability of radiolabeled constructs. |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Methyltetrazine-amino-PEG11-azide, and how can researchers ensure reaction fidelity?

- Methodology :

- Step 1 : Activate the carboxylic acid group using coupling agents like EDC·HCl and HOBt in anhydrous DCM or DMF to facilitate amide bond formation between methyltetrazine-amine and PEG11-azide .

- Step 2 : Monitor reaction progress via TLC or HPLC to confirm intermediate formation. Use piperidine in DMF for Fmoc deprotection if protecting groups are employed .

- Step 3 : Purify the final product using size-exclusion chromatography (SEC) or reverse-phase HPLC to remove unreacted reagents and byproducts. Lyophilize for long-term storage .

Q. Which analytical techniques are most effective for verifying the structural integrity of Methyltetrazine-amino-PEG11-azide?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm PEG chain length, methyltetrazine proton environments, and azide peak absence (azides are NMR-silent but can be inferred via functional group transformations) .

- Mass Spectrometry : Employ high-resolution MALDI-TOF or ESI-MS to validate molecular weight, ensuring PEG polydispersity is accounted for .

- FT-IR : Confirm azide (∼2100 cm⁻¹) and tetrazine (∼1550 cm⁻¹) characteristic peaks .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of Methyltetrazine-amino-PEG11-azide with trans-cyclooctene (TCO)-modified biomolecules in physiological buffers?

- Methodology :

- Reaction Conditions : Use pH 7.4 PBS or HEPES buffer with 1–5 mM EDTA to minimize metal-catalyzed side reactions. Maintain a 1:1.2 molar ratio (tetrazine:TCO) to ensure complete labeling without excess reagent .

- Kinetic Monitoring : Track reaction progress via UV-Vis (tetrazine λmax ∼520 nm decreases upon iEDDA reaction) or fluorescence quenching .

- Challenges : PEG11’s hydrophilicity may reduce tetrazine-TCO reaction rates; consider shorter PEG chains (e.g., PEG4) for faster kinetics if spatial flexibility permits .

Q. What experimental approaches resolve discrepancies in reaction yields when using Methyltetrazine-amino-PEG11-azide across different biological matrices?

- Methodology :

- Controlled Variables : Standardize azide concentration, temperature (4–25°C), and incubation time (10–60 mins) to isolate matrix-specific interference (e.g., serum proteins or cellular reductants) .

- Data Normalization : Use internal standards (e.g., fluorescent tags) to quantify functional group availability pre/post reaction. Compare results with orthogonal techniques like LC-MS/MS .

- Troubleshooting : If yields drop in serum-containing media, pre-treat samples with size-exclusion filtration to remove low-MW thiols that may reduce azide reactivity .

Q. How does PEG chain length (e.g., PEG11 vs. PEG4) impact the bioavailability and stability of Methyltetrazine-amino-PEG11-azide conjugates in vivo?

- Methodology :

- Pharmacokinetic Studies : Radiolabel conjugates and track biodistribution in model organisms. PEG11’s longer chain enhances half-life by reducing renal clearance but may hinder tissue penetration .

- Stability Assays : Incubate conjugates in plasma at 37°C and analyze degradation via SEC or gel electrophoresis. PEG11 improves resistance to proteolysis and oxidation compared to shorter chains .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the reactivity of Methyltetrazine-amino-PEG11-azide in copper-free click chemistry?

- Methodology :

- Source Evaluation : Cross-reference reaction conditions (e.g., pH, solvent purity, azide concentration) from primary literature. Contradictions often arise from residual catalysts in "copper-free" systems .

- Controlled Replication : Reproduce experiments using rigorously purified reagents. Use chelating agents (e.g., EDTA) to rule out trace metal interference .

- Computational Modeling : Perform DFT calculations to compare tetrazine-azide reaction energetics under reported conditions, identifying thermodynamic vs. kinetic bottlenecks .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.